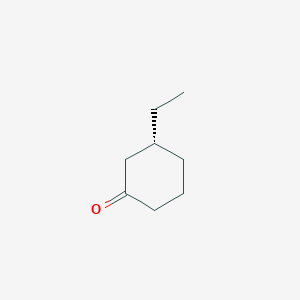

Cyclohexanone, 3-ethyl-, (3R)-

Description

Significance of Chiral Cyclic Ketones as Versatile Building Blocks

Chiral cyclic ketones, including derivatives of cyclohexanone (B45756), are highly valued in organic chemistry for several key reasons:

Stereochemical Control: The rigid cyclic framework allows for predictable control over the spatial arrangement of atoms, which is crucial for the synthesis of enantiomerically pure compounds. uou.ac.in

Functional Group Accessibility: The ketone functionality provides a reactive site for a wide array of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex structures.

Prevalence in Natural Products: The cyclohexane (B81311) ring is a common motif in many biologically active natural products, making chiral cyclohexanones essential starting materials for their total synthesis. sioc-journal.cnnih.gov

The versatility of these building blocks is demonstrated by their use in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai The specific stereochemistry of a chiral cyclohexanone derivative can significantly influence the biological activity and physical properties of the final product. ontosight.ai

Overview of Stereocenter Introduction Strategies within Cyclohexanone Skeletons

The creation of stereocenters within a cyclohexanone ring is a central challenge in asymmetric synthesis. Several powerful strategies have been developed to achieve this with high levels of control:

Asymmetric Conjugate Addition: This method involves the addition of nucleophiles to α,β-unsaturated cyclohexenones in the presence of a chiral catalyst. acs.org This approach is effective for creating stereocenters at the 3-position.

Desymmetrization: Prochiral or meso-cyclohexanone derivatives can be converted into chiral products through desymmetrization reactions. dicp.ac.cn This can be achieved using various methods, including enzymatic reductions and catalytic hydrogenations. dicp.ac.cnnih.gov

Kinetic Resolution: A racemic mixture of a substituted cyclohexanone can be resolved by selectively reacting one enantiomer faster than the other. rsc.orgrsc.org Asymmetric Baeyer-Villiger oxidation is a notable example of this strategy. rsc.orgrsc.org

Intramolecular Reactions: Cyclization reactions of acyclic precursors can be guided by chiral catalysts to form enantiomerically enriched cyclohexanone derivatives. uva.es

These strategies often employ sophisticated catalysts, including organocatalysts and transition metal complexes, to achieve high enantioselectivity. organic-chemistry.org

Historical Context and Evolution of Asymmetric Synthesis Methodologies for 3-Substituted Cyclohexanones

The synthesis of 3-substituted cyclohexanones has evolved significantly over time, driven by the increasing demand for enantiomerically pure compounds.

Early methods often relied on the use of chiral auxiliaries, which would be attached to the molecule to direct a stereoselective reaction and then subsequently removed. While effective, this approach can be inefficient in terms of atom economy.

The development of catalytic asymmetric methods represented a major breakthrough. Key milestones include:

Organocatalysis: The use of small organic molecules as chiral catalysts has become a powerful tool for the synthesis of 3-substituted cyclohexanones. beilstein-journals.org For example, chiral primary amines can catalyze the asymmetric Michael addition to α,β-unsaturated aldehydes, which can then be converted to cyclohexanone derivatives.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium and palladium, have been successfully employed in asymmetric conjugate addition reactions to introduce substituents at the 3-position with high enantioselectivity. acs.org

Biocatalysis: The use of enzymes, such as ene-reductases, offers a highly selective and environmentally friendly approach to the synthesis of chiral cyclohexanones through desymmetrization reactions. nih.govacs.org

The continuous development of new catalysts and synthetic methodologies continues to improve the efficiency and selectivity of the synthesis of 3-substituted cyclohexanones like (3R)-3-ethylcyclohexanone, expanding their accessibility for various applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-ethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRHAUJJJBXFH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449080 | |

| Record name | Cyclohexanone, 3-ethyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74006-74-9 | |

| Record name | Cyclohexanone, 3-ethyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Conformational Analysis of 3r 3 Ethylcyclohexanone and Analogs

Methods for Determination of Absolute Configuration and Enantiomeric Purity

Establishing the absolute spatial arrangement of atoms (absolute configuration) and the excess of one enantiomer over the other (enantiomeric purity) is critical in stereochemistry. youtube.comresearchgate.net For chiral cyclohexanones like (3R)-3-ethylcyclohexanone, a variety of chiroptical and chromatographic methods are employed.

Chiroptical spectroscopy techniques are powerful tools for this purpose. researchgate.netVibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light, is particularly effective for determining the absolute configuration of chiral molecules in solution without the need for crystallization. bruker.comjascoinc.com The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S) to make an unambiguous assignment. researchgate.netaip.orgaip.org

Electronic Circular Dichroism (ECD) , which operates in the UV-visible range, is another widely used method. researchgate.net For ketones, the electronic transition of the carbonyl group (n→π*) is sensitive to the chiral environment, giving rise to a characteristic CD signal known as a Cotton effect. researchgate.net The sign of this Cotton effect can often be correlated with the absolute configuration using empirical rules like the Octant Rule. researchgate.net Furthermore, ECD spectroscopy can be utilized for the rapid determination of enantiomeric excess in α-chiral cyclohexanones by monitoring the metal-to-ligand charge transfer bands of complexes formed between the ketone and a chiral copper(I) reagent. chemistryworld.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. researchgate.net While NMR is not inherently chiral, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that result in separate, quantifiable signals for each enantiomer, allowing for the precise determination of enantiomeric purity.

Beyond spectroscopy, X-ray crystallography provides the most definitive determination of absolute configuration, though it requires the formation of a suitable single crystal. libretexts.org Chromatographic techniques, particularly gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral stationary phases, are the most common and accurate methods for separating enantiomers and determining their purity. sigmaaldrich.com

Conformational Equilibria of 3-Alkylcyclohexanones

The cyclohexanone (B45756) ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.org For a substituted cyclohexanone like (3R)-3-ethylcyclohexanone, the substituent can occupy either an axial or an equatorial position, leading to a dynamic equilibrium between two chair conformers.

In the chair conformation of a cyclohexane (B81311) ring, each carbon atom has two types of substituent positions: axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point outwards from the "equator" of the ring. libretexts.org Through a process known as ring flipping or chair interconversion, axial and equatorial positions are interconverted. libretexts.org

For 3-alkylcyclohexanones, the conformer with the alkyl group in the equatorial position is generally more stable than the one with the alkyl group in the axial position. libretexts.org This preference is primarily due to the avoidance of steric strain. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at positions C1 and C5 relative to the substituent at C3). These interactions are known as 1,3-diaxial interactions. libretexts.orgoregonstate.edu When the substituent is in the more spacious equatorial position, these destabilizing interactions are absent. masterorganicchemistry.com

The energy difference between the axial and equatorial conformers, and thus the position of the conformational equilibrium, is highly dependent on the steric bulk of the substituent. This energetic cost of placing a substituent in the axial position is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. oregonstate.edumasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position.

The ethyl group has a slightly larger A-value than a methyl group, indicating a stronger preference for the equatorial position. However, the increase is not substantial because the ethyl group can rotate its C-C bond to orient the terminal methyl group away from the ring, minimizing additional steric clashes. masterorganicchemistry.com In contrast, a bulky group like tert-butyl has a very large A-value, effectively "locking" the conformation with the substituent in the equatorial position. masterorganicchemistry.com

Table 1: Conformational A-Values for Alkyl Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) | % Equatorial Conformer (at 25 °C) |

|---|---|---|

| Methyl | 1.70 | 95 |

| Ethyl | 1.75 | 96 |

| Isopropyl | 2.15 | 97 |

| tert-Butyl | >4.5 | >99.9 |

Data sourced from references masterorganicchemistry.commasterorganicchemistry.com.

The interconversion between the axial and equatorial chair conformers is a dynamic process. At room temperature, this ring flip is rapid, and spectroscopic methods measure an average of the two conformers. libretexts.org However, by lowering the temperature, it is possible to slow down this interconversion to the point where the individual conformers can be observed and quantified, a technique known as variable-temperature (VT) NMR. oxinst.comnih.gov

VT-NMR and VT-CD studies allow for the direct measurement of the conformer populations at different temperatures. nih.govresearchgate.netresearchgate.net From these measurements, the thermodynamic parameters governing the equilibrium—enthalpy difference (ΔH°), entropy difference (ΔS°), and Gibbs free energy difference (ΔG°)—can be determined. For the closely related analog (R)-(+)-3-methylcyclohexanone, temperature-dependent CD studies have been used to determine these values. researchgate.net The enthalpy difference reflects the inherent stability difference due to steric strain, while the entropy difference relates to the relative degrees of freedom of the conformers.

Table 2: Thermodynamic Parameters for the Equatorial-Axial Equilibrium of (R)-(+)-3-Methylcyclohexanone in Cyclohexane

| Parameter | Value |

|---|---|

| ΔH° (kcal/mol) | -1.55 ± 0.07 |

| ΔS° (cal/mol·K) | -0.4 ± 0.2 |

| ΔG°298K (kcal/mol) | -1.43 ± 0.13 |

Data obtained from temperature-dependent CD studies on the analog compound (R)-(+)-3-methylcyclohexanone. researchgate.net

The interconversion between the two chair forms does not occur in a single step. The ring must pass through several higher-energy conformations. The accepted pathway involves the chair form first transitioning to a high-energy half-chair conformation, which is the transition state for reaching the twist-boat conformation. wikipedia.orgmasterorganicchemistry.com The twist-boat is a local energy minimum but is significantly less stable than the chair. wikipedia.orgjkps.or.kr The twist-boat can then pass through the slightly higher energy boat conformation (a transition state) to another twist-boat before reverting via another half-chair to the inverted chair conformation. masterorganicchemistry.comstudy.com

Table 3: Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Local Minimum |

| Boat | 6.5 | Transition State |

| Half-Chair | 10.0 | Transition State |

Data sourced from references wikipedia.orgmasterorganicchemistry.com. Energies are relative to the chair conformation.

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopy is the cornerstone of stereochemical and conformational analysis, providing detailed insight into the three-dimensional structure of molecules like (3R)-3-ethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly powerful for conformational analysis in solution. The chemical shifts of protons on the cyclohexanone ring are sensitive to their environment; for instance, axial protons are typically found at a higher field (more shielded) than their equatorial counterparts. The most definitive information comes from proton-proton spin-spin coupling constants (J-values). The magnitude of the vicinal coupling constant (³J_HH) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. libretexts.org This relationship allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings, enabling the determination of the predominant chair conformation. researchgate.netiastate.edu

Table 4: Typical Vicinal Proton-Proton (³J_HH) Coupling Constants in Cyclohexane Rings

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

|---|---|---|

| Axial-Axial (J_aa) | ~180° | 10 - 13 |

| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |

Data sourced from references libretexts.orgiastate.edu.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively. researchgate.net For (3R)-3-ethylcyclohexanone, the weak n→π* electronic transition of the carbonyl group around 280-300 nm is electronically forbidden but magnetically allowed, making it highly sensitive to the molecular asymmetry. researchgate.net The Octant Rule is an empirical tool used to predict the sign of the Cotton effect in the ORD/CD spectrum based on the positions of substituents relative to the carbonyl group, thereby correlating the spectrum with the absolute configuration and conformation. researchgate.net

Vibrational Circular Dichroism (VCD) provides even more detailed stereochemical information. VCD spectra, particularly in the C-H stretching region, are highly sensitive to the molecule's conformation and absolute configuration. aip.orgaip.org By comparing the experimental VCD spectrum of (3R)-3-ethylcyclohexanone with quantum mechanically calculated spectra for the different possible conformers (e.g., equatorial-chair and axial-chair), one can not only confirm the absolute configuration but also gain insight into the dominant conformation in solution. bruker.comresearchgate.net

Optical Rotatory Dispersion (ORD) Studies of Chiral Cyclohexanones

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. bhu.ac.in It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scribd.com This phenomenon, known as the Cotton effect, provides valuable information about the absolute configuration and conformational equilibria of chiral compounds, particularly substituted cyclohexanones. scribd.comstackexchange.com

The ORD curve of a chiral cyclohexanone is characterized by peaks and troughs in the region of the carbonyl chromophore's n→π* electronic transition, typically around 280-300 nm. pg.edu.pl The sign and magnitude of the Cotton effect are dictated by the spatial arrangement of substituents relative to the carbonyl group, which can be predicted by the Octant Rule. stackexchange.compharmatutor.org This empirical rule divides the space around the carbonyl group into eight octants, with substituents in certain octants making positive or negative contributions to the Cotton effect. pharmatutor.org

For (3R)-3-alkylcyclohexanones, such as (3R)-3-ethylcyclohexanone, the conformational equilibrium between the equatorial and axial conformers is a key determinant of the observed ORD spectrum. The ethyl group at the C3 position can occupy either an equatorial or an axial position in the chair conformation of the cyclohexanone ring.

Equatorial Conformer: In the equatorial conformer of (3R)-3-ethylcyclohexanone, the ethyl group resides in a positive octant according to the Octant Rule. This conformation is generally more stable and is expected to exhibit a positive Cotton effect. stackexchange.com

Axial Conformer: In the axial conformer, the ethyl group is located in a negative octant, leading to a predicted negative Cotton effect. stackexchange.com

Table 1: Illustrative ORD Data for (3R)-3-Methylcyclohexanone

| Feature | Wavelength (nm) | Molar Rotation ([Φ]) |

| Peak | ~300 | Positive Value |

| Trough | ~270 | Negative Value |

| Sign of Cotton Effect | - | Positive |

This data is illustrative and based on the expected ORD curve for (3R)-3-methylcyclohexanone as predicted by the Octant Rule. stackexchange.com

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is another essential chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. scribd.com CD spectra are typically plotted as the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) versus wavelength. pg.edu.pl For chiral ketones, the n→π* transition of the carbonyl group gives rise to a distinct CD band, and the sign of this band provides information about the stereochemistry of the molecule. pg.edu.pl

Similar to ORD, the sign of the Cotton effect in the CD spectrum of a chiral cyclohexanone can be predicted by the Octant Rule. pharmatutor.orgyoutube.com For (3R)-3-ethylcyclohexanone, the conformational equilibrium between the more stable equatorial conformer (predicted positive Cotton effect) and the less stable axial conformer (predicted negative Cotton effect) will determine the observed CD spectrum. The predominance of the equatorial conformer is expected to result in a net positive Cotton effect. stackexchange.com

The position and intensity of the CD maximum can be influenced by the solvent polarity. In polar solvents, the n→π* transition is often shifted to shorter wavelengths (a blue shift or hypsochromic shift). pg.edu.pl

While specific experimental CD data for (3R)-3-ethylcyclohexanone is limited, the spectrum of (3R)-3-methylcyclohexanone serves as a relevant example.

Table 2: Illustrative CD Spectral Data for (3R)-3-Methylcyclohexanone in Methanol

| Parameter | Value |

| λmax (nm) | ~285 |

| Δε (M⁻¹cm⁻¹) | Positive |

| Sign of Cotton Effect | Positive |

This data is illustrative and based on the expected CD spectrum for (3R)-3-methylcyclohexanone. pg.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of organic molecules, including the conformational preferences of substituted cyclohexanones. Both ¹H and ¹³C NMR spectroscopy provide valuable information.

In the case of (3R)-3-ethylcyclohexanone, ¹H NMR spectroscopy can be used to determine the preferred conformation of the ethyl group (equatorial or axial) by analyzing the chemical shifts and coupling constants of the protons on the cyclohexanone ring, particularly the proton at C3 (H3).

Chemical Shift: The chemical shift of H3 is dependent on its orientation. An axial proton is typically shielded and appears at a lower chemical shift (upfield) compared to an equatorial proton.

Coupling Constants: The magnitude of the vicinal coupling constants (³J) between H3 and the adjacent methylene (B1212753) protons at C2 and C4 provides clear evidence for its orientation.

A large coupling constant (typically 8-13 Hz) is observed for axial-axial (³J_ax,ax_) coupling.

Smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings.

For the more stable equatorial conformer of (3R)-3-ethylcyclohexanone, the H3 proton would be in an axial position. Therefore, it would exhibit one large axial-axial coupling to one of the C2 protons and one large axial-axial coupling to one of the C4 protons, in addition to two smaller axial-equatorial couplings.

¹³C NMR spectroscopy can also provide conformational information. The chemical shifts of the ring carbons are sensitive to the steric environment, which differs between the equatorial and axial conformers. For instance, an axial ethyl group would cause a shielding (upfield shift) of the C3 and C5 carbons due to the gamma-gauche effect.

Table 3: Expected ¹H NMR Parameters for the H3 Proton in the Equatorial Conformer of (3R)-3-Ethylcyclohexanone

| Parameter | Expected Value | Rationale |

| Chemical Shift (δ) of H3 | Lower ppm (upfield) | Axial orientation leads to shielding |

| ³J(H3_ax, H2_ax_) | ~10-13 Hz | Large axial-axial coupling |

| ³J(H3_ax_, H2_eq_) | ~3-5 Hz | Small axial-equatorial coupling |

| ³J(H3_ax_, H4_ax_) | ~10-13 Hz | Large axial-axial coupling |

| ³J(H3_ax_, H4_eq_) | ~3-5 Hz | Small axial-equatorial coupling |

These values are predictive and based on established principles of NMR spectroscopy for substituted cyclohexanones.

Applications in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecular Architectures

Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, represents a significant challenge in organic chemistry. (3R)-3-ethylcyclohexanone has proven to be a valuable precursor in the synthesis of several classes of natural products.

The total synthesis of the diterpene natural product Xishacorene B has been successfully achieved starting from (R)-carvone, a chiral terpene that serves as a precursor to chiral cyclohexanone (B45756) derivatives. The synthetic route involves the transformation of the carvone (B1668592) skeleton into a highly functionalized bicyclo[3.3.1]nonane system, which forms the core of Xishacorene B. Although the direct use of (3R)-3-ethylcyclohexanone as the starting material is not explicitly detailed, the synthetic logic highlights the importance of chiral cyclohexanone scaffolds in accessing the complex architecture of Xishacorene B. The ethyl group at the 3-position of (3R)-3-ethylcyclohexanone could, in principle, be manipulated to install the side chains present in the natural product.

Wailupemycin B is a polyketide natural product possessing a highly substituted cyclohexanone core. The total synthesis of (+)-wailupemycin B has been accomplished commencing from (S)-(+)-carvone. nih.gov This synthesis proceeds through a series of stereoselective transformations to construct the densely functionalized six-membered ring. A key intermediate in this synthesis is a chiral cyclohexanone derivative, highlighting the utility of such building blocks in accessing the wailupemycin framework. The synthetic strategy underscores the importance of controlling the stereochemistry of the cyclohexanone ring to achieve the desired configuration of the final natural product. While the exact intermediate is a more complex derivative, the fundamental approach relies on the principles of using a chiral cyclohexanone template.

The cis-decahydroquinoline (B84933) ring system is a common structural motif in a variety of alkaloids, many of which exhibit significant biological activity. The stereoselective synthesis of these alkaloids often employs chiral building blocks to control the formation of the bicyclic core. Chiral cyclohexanone derivatives are valuable starting materials in this context, as they can be elaborated through various synthetic transformations, such as conjugate additions and intramolecular cyclizations, to construct the decahydroquinoline (B1201275) skeleton with high stereocontrol. While specific examples detailing the use of (3R)-3-ethylcyclohexanone are not prevalent in the literature, its structural features make it a plausible precursor for the synthesis of substituted cis-decahydroquinoline alkaloids.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Route Scouting

The development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical research and development. Chiral building blocks like (3R)-3-ethylcyclohexanone play a crucial role in this process.

While specific examples of marketed drugs derived directly from (3R)-3-ethylcyclohexanone are not widely publicized, the general class of chiral cyclohexanones is recognized for its utility in the synthesis of pharmaceutical intermediates. The reactivity of the ketone functionality, coupled with the stereocenter at the 3-position, allows for a wide range of chemical modifications to build complex molecular frameworks found in various APIs.

Preparation of Optically Pure Acyclic 1,3-Diols

Optically pure acyclic 1,3-diols are important chiral building blocks found in numerous natural products and pharmaceuticals. researchgate.netacs.orgorganic-chemistry.orgnih.govresearchgate.net The stereoselective reduction of β-hydroxy ketones, which can be derived from chiral cyclic ketones like (3R)-3-ethylcyclohexanone, is a common strategy for accessing these diols. The inherent chirality of the starting ketone can guide the stereochemical outcome of the reduction, leading to the formation of specific diastereomers of the 1,3-diol.

Construction of Novel Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. mdpi.comresearchgate.netsemanticscholar.orgnih.gov The synthesis of carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, often utilizes chiral cyclic ketones as starting materials. (3R)-3-Ethylcyclohexanone can serve as a scaffold for the construction of novel cyclohexanyl nucleoside analogues, where the stereochemistry of the ethyl group can influence the conformational properties of the resulting analogue and its interaction with biological targets. mdpi.comresearchgate.net

Computational Studies on 3r 3 Ethylcyclohexanone and Chiral Cyclohexanone Systems

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is particularly valuable for determining the preferred conformations of cyclic molecules like (3R)-3-ethylcyclohexanone and the energetic differences between them.

The conformational preference of substituents on a cyclohexane (B81311) ring is a classic topic in stereochemistry. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to minimize steric strain from 1,3-diaxial interactions. sapub.orgpressbooks.pub For 3-alkylcyclohexanones, the situation is similar, with the alkyl group preferentially adopting an equatorial position.

The relative energies of the conformers are influenced by a balance of steric and electronic factors. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can provide accurate predictions of these energy differences. inpressco.comresearchgate.net More advanced methods and larger basis sets can be employed for even greater accuracy. rsc.org

Table 1: Calculated Relative Energies for Axial vs. Equatorial Conformers of Substituted Cyclohexanones

| Compound | Method | ΔE (Equatorial - Axial) (kcal/mol) | Favored Conformer |

| Methylcyclohexane | Experimental | -1.74 | Equatorial |

| (R)-3-Methylcyclohexanone | DFT (B3LYP/aug-cc-pVTZ) | Not explicitly stated, but equatorial is lower | Equatorial |

| General Alkylcyclohexanones | Ab initio MO calculations | Equatorial favored | Equatorial |

Note: The table presents data for analogous compounds due to the limited availability of specific data for (3R)-3-ethylcyclohexanone.

For more complex substituted cyclohexanones, DFT calculations have been instrumental in elucidating the interplay of various non-covalent interactions that dictate the most stable conformation. nih.gov These studies highlight the capability of DFT to handle intricate stereochemical problems.

The choice of DFT functional and basis set is crucial for obtaining reliable results. While B3LYP is a popular and versatile functional, others may be more suitable for specific aspects of the system under study. reddit.com Dispersion-corrected DFT methods are also important for accurately capturing non-covalent interactions that can influence conformational energies. rsc.org

Molecular Dynamics (MD) Simulations for Enzyme-Substrate Binding and Interaction

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the binding of substrates like chiral cyclohexanones to enzyme active sites over time. These simulations are invaluable for understanding the principles of enzyme catalysis and stereoselectivity.

MD simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the orientation of the substrate within the enzyme's binding pocket. This information is critical for explaining how an enzyme can differentiate between enantiomers or prochiral faces of a substrate.

For example, MD simulations have been used to investigate the binding of chiral molecules to various enzymes, elucidating the key residues responsible for chiral recognition. ua.es In the context of chiral cyclohexanones, MD simulations could be employed to study their interaction with enzymes like cyclohexanone (B45756) monooxygenases or dehydrogenases. These simulations can help identify conformational changes in both the substrate and the enzyme upon binding and can highlight the role of specific amino acid residues in stabilizing the enzyme-substrate complex.

Table 2: Key Parameters Often Investigated in MD Simulations of Enzyme-Substrate Interactions

| Parameter | Description | Relevance to (3R)-3-Ethylcyclohexanone |

| Binding Free Energy | The free energy change upon binding of the substrate to the enzyme. | Predicts the stability of the enzyme-substrate complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Indicates the stability of the simulation and conformational changes. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the enzyme and substrate. | Crucial for understanding the specificity of binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insights into the hydrophobic interactions driving binding. |

While specific MD simulation studies on (3R)-3-ethylcyclohexanone are not prominent in the literature, the methodology has been successfully applied to a wide range of enzyme-substrate systems, including those involving chiral ketones. These studies provide a framework for how such simulations could be designed and interpreted for the target molecule.

The results from MD simulations can guide site-directed mutagenesis experiments to alter the stereoselectivity of an enzyme or to enhance its catalytic activity. By understanding the molecular basis of substrate binding, researchers can rationally engineer enzymes for specific synthetic applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling for Mechanistic Elucidation

Quantum mechanics/molecular mechanics (QM/MM) modeling is a hybrid approach that combines the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. This method is particularly well-suited for studying enzyme-catalyzed reactions, where bond-breaking and bond-forming events occur within a large protein matrix.

For chiral cyclohexanone systems, QM/MM modeling can be used to elucidate the detailed mechanism of enzymatic transformations, such as oxidations, reductions, or Baeyer-Villiger reactions. The QM region would typically include the substrate and key active site residues directly involved in the chemical transformation, while the rest of the enzyme and the solvent would be treated with a classical force field.

QM/MM studies can provide valuable information about:

Transition state structures: Identifying the geometry of the highest energy point along the reaction coordinate.

Activation energies: Calculating the energy barrier that must be overcome for the reaction to occur.

Reaction pathways: Mapping the entire energetic landscape of the reaction from reactants to products.

These calculations can explain the origin of an enzyme's stereoselectivity by comparing the activation energies for the formation of different stereoisomeric products. A lower activation energy for one pathway indicates that the corresponding product will be formed preferentially.

Table 3: Applications of QM/MM Modeling in Studying Enzyme-Catalyzed Reactions of Ketones

| Enzyme Type | Reaction Studied | Insights Gained from QM/MM |

| Cyclohexanone Monooxygenase | Baeyer-Villiger oxidation | Elucidation of the mechanism of oxygen insertion and the factors controlling regioselectivity. |

| Ketoreductase | Stereoselective reduction of a ketone | Identification of the transition state leading to the chiral alcohol product and the role of active site residues in stereocontrol. |

| Aldolase | Carbon-carbon bond formation | Understanding the role of the enzyme in stabilizing the enolate intermediate and controlling the stereochemistry of the aldol (B89426) addition. |

The choice of the QM method and the definition of the QM/MM boundary are critical for the accuracy of the results. Various levels of QM theory, from semi-empirical methods to high-level ab initio calculations, can be employed depending on the desired accuracy and computational cost.

By providing a detailed picture of the reaction mechanism at the atomic level, QM/MM modeling complements experimental studies and provides a powerful tool for understanding and engineering enzyme catalysis.

Prediction of Spectroscopic Properties (e.g., Optical Rotatory Dispersion, Circular Dichroism, UV-Vis Solvatochromic Shifts)

Computational methods can be used to predict the spectroscopic properties of chiral molecules, which is invaluable for their characterization and the determination of their absolute configuration. For (3R)-3-ethylcyclohexanone, the prediction of its chiroptical properties, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is of particular interest.

ORD and CD spectroscopy are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. libretexts.org The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the differential absorption of left- and right-circularly polarized light, are characteristic of a particular enantiomer. reddit.com

Computational prediction of ORD and CD spectra is typically performed using time-dependent density functional theory (TD-DFT). By calculating the electronic transitions of the molecule, it is possible to simulate its ORD and CD spectra. A comparison of the calculated spectrum with the experimental one can then be used to assign the absolute configuration of the molecule.

For chiral ketones like (3R)-3-ethylcyclohexanone, the n → π* electronic transition of the carbonyl group is often the most prominent feature in the CD spectrum. The sign of the Cotton effect for this transition can often be predicted by the "Octant Rule," a semi-empirical rule that relates the stereochemistry of the substituents to the sign of the CD signal. inpressco.com

Table 4: Predicted vs. Experimental Chiroptical Data for a Representative Chiral Ketone

| Compound | Method | Predicted Property | Experimental Value |

| (R)-3-Methylcyclohexanone | TD-DFT | Positive Cotton effect for n → π* transition | Positive Cotton effect observed |

| (R)-3-Methylcyclohexanone | TD-DFT | Specific rotation at 589 nm | Positive value |

Note: This table illustrates the principle of using computational methods to predict chiroptical properties with data for a closely related compound.

In addition to ORD and CD, computational methods can also predict UV-Vis solvatochromic shifts, which are changes in the absorption spectrum of a molecule in different solvents. These calculations can provide insights into the nature of the electronic transitions and the interactions between the solute and the solvent molecules.

The accuracy of the predicted spectroscopic properties depends on several factors, including the level of theory used, the inclusion of solvent effects, and the consideration of conformational flexibility. For flexible molecules like (3R)-3-ethylcyclohexanone, it is often necessary to calculate the spectra for multiple low-energy conformers and then average them according to their Boltzmann populations.

Mechanistic Investigations through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving chiral cyclohexanone systems. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction energies. This information is crucial for understanding the factors that control the rate and selectivity of a reaction.

For reactions involving (3R)-3-ethylcyclohexanone, computational modeling could be used to study a variety of transformations, such as:

Enolate formation and reactions: Investigating the stereoselectivity of deprotonation at the α-carbons and the subsequent reactions of the resulting enolate.

Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile on the carbonyl carbon and predicting the stereochemical outcome.

Ring-opening and rearrangement reactions: Elucidating the mechanisms of more complex transformations.

DFT calculations are commonly used to explore reaction pathways. By locating the transition state structures, which are first-order saddle points on the potential energy surface, it is possible to understand the geometry of the activated complex and the nature of the bond-breaking and bond-forming processes.

Table 5: Examples of Reaction Pathways Investigated Computationally for Cyclohexanone Derivatives

| Reaction Type | Computational Method | Key Findings |

| Asymmetric Michael Addition | DFT | Identification of the transition state leading to the chiral product and explanation of the role of the catalyst in controlling stereoselectivity. |

| Baeyer-Villiger Oxidation | QM/MM | Elucidation of the stepwise mechanism and the factors governing the migratory aptitude of the adjacent carbon atoms. |

| Enzymatic Reduction | MD and QM/MM | Mapping the reaction coordinate for hydride transfer and identifying the key enzyme-substrate interactions that determine the stereochemical outcome. |

In addition to providing insights into the reaction mechanism, computational modeling can also be used to predict the kinetic and thermodynamic parameters of a reaction. This information can be used to optimize reaction conditions and to design more efficient and selective synthetic methods.

The combination of computational modeling with experimental studies provides a powerful approach for gaining a comprehensive understanding of chemical reactions. Computational predictions can be used to guide the design of new experiments, and experimental results can be used to validate and refine the computational models.

Analysis of Molecular Dipole Moments and Their Relation to Conformational Energetics

The molecular dipole moment is a measure of the separation of positive and negative charges in a molecule. It is a vector quantity that depends on the geometry of the molecule and the electronegativity of its constituent atoms. For flexible molecules like (3R)-3-ethylcyclohexanone, the dipole moment can vary significantly between different conformers.

The analysis of molecular dipole moments can provide valuable insights into the conformational energetics of a molecule. In many cases, there is a correlation between the dipole moment of a conformer and its stability. For example, in polar solvents, conformers with larger dipole moments may be stabilized by favorable interactions with the solvent molecules.

Computational methods, such as DFT, can be used to calculate the molecular dipole moment for each conformer of (3R)-3-ethylcyclohexanone. By comparing the calculated dipole moments with the relative energies of the conformers, it is possible to assess the role of electrostatic interactions in determining the conformational equilibrium.

Table 6: Calculated Dipole Moments for Conformers of a Substituted Cyclohexanone

| Compound | Conformer | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) |

| (R)-3-Methylcyclohexanone | Equatorial | ~2.9 | 0.0 |

| (R)-3-Methylcyclohexanone | Axial | ~3.1 | > 0 |

Note: The values in this table are illustrative and based on general principles and data for similar compounds. Specific calculations for (3R)-3-ethylcyclohexanone would be required for precise values.

By providing a quantitative measure of the charge distribution in a molecule, the analysis of molecular dipole moments complements other computational methods, such as the analysis of steric and electronic effects, in providing a comprehensive understanding of the factors that govern the conformational preferences of chiral cyclohexanone systems.

Future Directions and Emerging Trends in the Research of 3r 3 Ethylcyclohexanone

Development of Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure compounds like (3R)-3-Ethylcyclohexanone is heavily reliant on the performance of asymmetric catalytic systems. Future research is geared towards the discovery and optimization of catalysts that offer superior enantioselectivity, higher efficiency, and broader applicability under sustainable conditions.

A significant challenge in asymmetric Lewis acid-catalyzed reactions is overcoming substantial racemic background reactions to achieve high enantioselective control, especially when forming congested carbon centers. nih.gov The development of novel ligands is a key strategy to address this. For instance, recently developed tridentate nitrogen ligands, such as PyBPI and PyIPI, have shown high levels of activity and enantioselectivity in various Lewis acid-catalyzed asymmetric reactions. nih.gov The screening of different metal-Lewis acids in conjunction with these advanced ligands has shown that combinations like Co(OTf)₂ with specific PyIPI ligands can yield products with over 90% yield and 99% enantiomeric excess (ee). nih.gov The application of such systems to the synthesis of (3R)-3-Ethylcyclohexanone could dramatically improve both yield and chiral purity.

Another promising area is the use of nonconventional media to enhance catalyst performance and facilitate recycling. Iridium-catalyzed asymmetric hydrogenation of imines, for example, has been successfully carried out in supercritical CO₂ (scCO₂). researchgate.net This approach not only allows for a dramatic decrease in catalyst loading compared to conventional solvents but also enables the product to be readily separated from the catalyst, which can be reused multiple times without significant loss of activity. researchgate.net Applying similar supercritical fluid technology to the synthesis of chiral cyclohexanones could lead to more sustainable and cost-effective industrial processes.

| Catalyst System Component | Ligand/Catalyst Example | Key Advantage | Potential Application for (3R)-3-Ethylcyclohexanone Synthesis |

| Chiral Ligands | Tridentate PyIPI Ligands | High activity and enantioselectivity (>99% ee observed in model reactions) nih.gov | Overcoming racemic background reactions in Lewis acid-catalyzed alkylation of cyclohexenone. |

| Metal-Lewis Acids | Co(OTf)₂ | Optimal catalyst for enhancing enantioselectivity in combination with PyIPI ligands. nih.gov | Paired with advanced chiral ligands to achieve high stereocontrol. |

| Nonconventional Media | Supercritical CO₂ (scCO₂) | Allows for reduced catalyst loading, easy product separation, and catalyst reuse. researchgate.net | Asymmetric hydrogenation or other catalytic transformations in a green, efficient continuous-flow system. |

Integration of Biocatalysis and Electrochemistry in Chiral Cyclohexanone (B45756) Synthesis

The convergence of biocatalysis and electrochemistry, termed electroenzymology, presents a powerful and sustainable alternative for producing chiral compounds. lookchem.com This hybrid approach leverages the high stereoselectivity of enzymes and the clean, efficient supply of reduction equivalents from electrochemistry. lookchem.com

Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases) exhibit high stereoselectivity and specificity, making them ideal for asymmetric synthesis. lookchem.com In the context of chiral cyclohexanones, research has demonstrated the successful electroenzymatic production of enantiomerically-pure (1S,3S)-3-methylcyclohexanol from its corresponding racemic ketone. lookchem.com This process uses a thermophilic NAD-dependent alcohol dehydrogenase as the biocatalyst, with the reduced cofactor (NADH) being regenerated via a selective electrochemical mediator. lookchem.com This exact principle can be adapted for the stereoselective reduction of a precursor to yield (3R)-3-Ethylcyclohexanone or for the kinetic resolution of a racemic mixture of 3-ethylcyclohexanone (B1604563).

The use of whole-cell biocatalysts is another key trend, as they can perform a variety of enantioselective and regioselective reactions, including hydroxylations and epoxidations. nih.gov The development of robust and efficient biocatalysts is crucial for the industrial viability of these processes. documentsdelivered.com Genome mining approaches are accelerating the discovery of novel enzymes with desired properties, moving beyond traditional screening methods. documentsdelivered.com Furthermore, flow biocatalysis is an emerging area that can improve process efficiency and facilitate downstream processing for the synthesis of chiral molecules. dntb.gov.ua

| Technology | Key Feature | Example/Enzyme Class | Relevance to (3R)-3-Ethylcyclohexanone |

| Electroenzymology | Combines electrochemical cofactor regeneration with enzymatic catalysis. lookchem.com | Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of 3-ethyl-2-cyclohexen-1-one to produce (3R)-3-Ethylcyclohexanone. |

| Whole-Cell Biocatalysis | Utilizes intact microorganisms for transformations, avoiding enzyme purification. nih.gov | Monooxygenases, Dioxygenases | Enantioselective or regioselective hydroxylation of a 3-ethylcyclohexanone precursor. |

| Flow Biocatalysis | Employs immobilized enzymes in continuous flow reactors for enhanced efficiency. dntb.gov.ua | Immobilized Ketoreductases | Industrial-scale, continuous production of (3R)-3-Ethylcyclohexanone with improved productivity. |

Application of Advanced Computational Tools for Rational Design and Predictive Modeling in Stereoselective Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions, thereby accelerating the development of new, highly selective catalysts. kaust.edu.sa For the synthesis of (3R)-3-Ethylcyclohexanone, these tools can provide profound insights into reaction mechanisms and the origins of enantioselectivity. kaust.edu.sa

By modeling the transition states of a catalytic cycle, researchers can identify the key interactions between the substrate, ligand, and metal center that determine the stereochemical outcome. This knowledge is crucial for the rational design of improved catalysts. For example, computational studies on various catalytic systems, including Ru-catalyzed metathesis and Rh-catalyzed conjugate additions, have provided mechanistic insights that guide the design of ligands leading to higher enantioselection. kaust.edu.sa

Computational docking is another powerful technique, particularly in biocatalysis. It allows for the modeling of how a substrate, such as a 3-ethylcyclohexanone precursor, fits into the active site of an enzyme. researchgate.net This can help predict whether an enzyme will be an effective catalyst and can guide protein engineering efforts to enhance its activity or selectivity for a specific target. By understanding these enzyme-substrate interactions, new biocatalysts can be designed or modified to optimize the production of (3R)-3-Ethylcyclohexanone.

Exploration of New Synthetic Applications and Discovery of Novel Target Molecules Utilizing (3R)-3-Ethylcyclohexanone as a Chiral Scaffold

Chiral molecules like (3R)-3-Ethylcyclohexanone are not just synthetic targets but also valuable starting materials, or "chiral scaffolds," for building more complex molecules. Their inherent chirality can be transferred to new products, making them powerful tools in asymmetric synthesis. nih.gov

Future research will undoubtedly focus on incorporating the (3R)-3-Ethylcyclohexanone core into novel molecular architectures with potential applications in medicine and materials science. The cyclohexanone framework is a common feature in many biologically active compounds, and research into novel derivatives for applications such as kinase inhibitors continues. researchgate.net For example, the synthesis of novel cyclohexanone derivatives has been explored for their potential as inhibitors for specific cancer targets. researchgate.net By using (3R)-3-Ethylcyclohexanone as a starting point, chemists can access enantiomerically pure versions of these complex target molecules, which is critical as different enantiomers can have vastly different biological activities.

Furthermore, chiral scaffolds are being used to create new classes of chiral ligands and catalysts. nih.gov Planar chiral molecules, for instance, have been successfully used as ligands in the stereo-controlled and enantioselective addition of various reagents to aldehydes and ketones. nih.gov There is significant potential to develop new ligand families derived from (3R)-3-Ethylcyclohexanone for use in a wide range of asymmetric transformations, thereby expanding its utility far beyond its role as a simple synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-Ethylcyclohexanone, and how do structural isomers influence reaction outcomes?

- Methodology : A one-step synthesis approach can be designed using precursors validated by databases like REAXYS and BKMS_METABOLIC for route optimization. Comparative analysis with isomers (e.g., 2-ethyl- or 4-ethylcyclohexanone) requires GC-MS or HPLC to monitor selectivity. The ethyl group's position alters steric and electronic effects, impacting reaction pathways .

- Data Consideration : Use enantiomeric excess (ee) measurements via chiral chromatography to confirm stereochemical purity. Reference PubChem and EPA DSSTox for structural validation .

Q. How can spectroscopic techniques distinguish (3R)-3-Ethylcyclohexanone from its structural analogs?

- Methodology : Employ FT-IR and Raman spectroscopy to identify carbonyl stretching frequencies (~1715 cm⁻¹ for cyclohexanones) and alkyl group vibrations. For stereochemical confirmation, use NMR (e.g., NOESY for spatial proximity analysis) and compare with NIST spectral libraries .

- Advanced Tip : Combine with computational IR/Raman simulations (DFT methods, B3LYP functional) to validate experimental peaks .

Advanced Research Questions

Q. What computational strategies optimize the enantioselective synthesis of (3R)-3-Ethylcyclohexanone?

- Methodology : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model transition states and assess enantiomer stability. Exact-exchange terms improve thermochemical accuracy in predicting activation barriers .

- Case Study : Simulate catalytic systems (e.g., Rh nanoparticles with cyclodextrins) to enhance stereocontrol, as demonstrated in phenol hydrogenation studies .

Q. How do thermodynamic properties (e.g., excess molar volumes) of (3R)-3-Ethylcyclohexanone in binary mixtures inform solvent selection?

- Methodology : Measure density and speed of sound in mixtures (e.g., with alkylbenzenes) at 298.15–318.15 K. Calculate excess molar volumes () and isentropic compressibilities to assess molecular interactions. Negative values indicate strong intermolecular forces .

- Data Application : Use partial molar volumes to optimize reaction media for kinetic studies or extraction processes.

Q. What mechanistic insights govern the photocatalytic oxidation of cyclohexanol derivatives to (3R)-3-Ethylcyclohexanone?

- Methodology : Design slurry photoreactor experiments with TiO₂ catalysts. Monitor reaction kinetics via HPLC and in situ ATR-FTIR to detect intermediates (e.g., cyclohexanol adsorption on catalyst surfaces). A three-level factorial design can isolate key variables (light intensity, catalyst loading) .

- Key Finding : High selectivity (>99%) is achievable by suppressing side reactions (e.g., carboxylate formation) through pH control or surface passivation .

Contradiction Analysis & Resolution

Q. How to resolve discrepancies in toxicity assessments of cyclohexanone derivatives?

- Issue : While IARC classifies cyclohexanone as Group 3 (not carcinogenic), some mutagenicity studies report micronucleus formation in bone marrow assays .

- Resolution : Conduct in vitro Ames tests with S9 metabolic activation to confirm genotoxicity. Cross-validate with OECD guidelines for in vivo micronucleus assays, ensuring dose thresholds align with occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.